5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C25H26ClN3S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN3S/c1-16-6-8-18(9-7-16)15-30-22-14-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-12-20(26)13-11-19/h6-14H,15H2,1-5H3 |
InChI Key |
MFMYLAIDOWGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2 (methyl), 3 (4-chlorophenyl), 5 (tert-butyl), and 7 [(4-methylbenzyl)sulfanyl]. This arrangement confers steric bulk and electronic diversity, necessitating strategic bond-forming steps.
Retrosynthetic Strategy
Retrosynthetic dissection suggests two primary disconnections:
Preparation of the Pyrazolo[1,5-a]pyrimidine Core
Cyclocondensation of 3-Aminopyrazole Derivatives
The core structure is synthesized via cyclocondensation between 5-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-3-amine and a 1,3-dielectrophilic species such as 1,3-diketones or β-keto esters.
Reaction Conditions
- Solvent : Dimethylformamide (DMF) or ethanol.
- Temperature : 60–80°C.
- Catalyst : Piperidine or acetic acid (2–5 mol%).
- Yield : 70–85%.
Example : Heating 3-amino-5-tert-butyl-4-(4-chlorophenyl)pyrazole with ethyl acetoacetate in DMF at 70°C for 6 hours affords the pyrazolo[1,5-a]pyrimidine intermediate.
Alternative Routes via Pericyclic Reactions
Recent advances employ [4+2] cycloadditions between N-propargylic sulfonylhydrazones and sulfonyl azides under copper catalysis, followed by intramolecular Diels-Alder reactions. This method avoids aminopyrazole precursors and achieves comparable yields (68–72%).
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction of the tert-Butyl Group
The tert-butyl substituent at position 5 is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ or through directed ortho-metalation followed by quenching with tert-butyl electrophiles.
Optimization :
- Solvent : Dichloromethane (anhydrous).
- Temperature : 0°C to room temperature.
- Yield : 60–75%.
Installation of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group at position 3 is typically incorporated via Suzuki-Miyaura cross-coupling using a boronic acid derivative.
Conditions :
- Catalyst : Pd(PPh₃)₄ (2 mol%).
- Base : K₂CO₃.
- Solvent : Dioxane/water (4:1).
- Yield : 80–90%.
Sulfanyl Group Introduction at Position 7
Nucleophilic Displacement of a Leaving Group
The (4-methylbenzyl)sulfanyl group is introduced via SNAr (nucleophilic aromatic substitution) at position 7, displacing a halogen or nitro group.
Procedure :
- Halogenation : Treat the core with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile to install a halogen at position 7.
- Thiolate Displacement : React the halogenated intermediate with 4-methylbenzyl mercaptan in the presence of K₂CO₃.
Conditions :
Final Assembly and Purification
Sequential Functionalization Workflow
A representative synthesis involves:
- Cyclocondensation to form the core (Step 1).
- Suzuki coupling for the 4-chlorophenyl group (Step 2).
- Friedel-Crafts alkylation for the tert-butyl group (Step 3).
- Thiolate displacement for the sulfanyl group (Step 4).
Purification Techniques
- Column Chromatography : Silica gel, hexane/ethyl acetate gradient.
- Recrystallization : Ethanol/water mixtures.
- HPLC : Reverse-phase C18 columns for analytical purity >98%.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tert-butyl group impedes sulfanyl group introduction at position 7. Strategies include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Case Study : A derivative was tested for its Minimum Inhibitory Concentration (MIC) against Klebsiella pneumoniae, showing an MIC of 6.25 µg/mL, indicating strong antibacterial potential .
-
Anti-inflammatory Properties
- Pyrazolo-pyrimidine derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Data Table :
Compound Inhibition % Target Cytokine Compound A 85% TNF-alpha Compound B 76% IL-6 5-Tert-butyl... 80% IL-1β
-
Anticancer Activity
- The compound has been evaluated for its anticancer properties in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis .
- Case Study : In vitro studies on breast cancer cells indicated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Agrochemical Applications
The compound's biological activity extends to agricultural applications, particularly as a fungicide. Its effectiveness against fungal pathogens makes it a candidate for developing new agrochemicals.
- Fungicidal Activity
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly impacts physicochemical and biological properties:
*Estimated based on structural similarity.
Key Insights :
- Trifluoromethyl groups (e.g., in ) improve stability but reduce nucleophilicity compared to sulfanyl or carbamate groups.
- Carbamate derivatives (e.g., ) exhibit high synthetic yields (~82–94%) via Suzuki coupling, suggesting efficient routes for analog synthesis.
- Chlorine substituents (e.g., ) may enhance biological targeting but could limit solubility.
Substituent Variations at Position 3
The 4-chlorophenyl group at position 3 is critical for bioactivity. Comparisons include:
Key Insights :
Substituent Variations at Position 5
The tert-butyl group at position 5 is compared to other substituents:
Key Insights :
- tert-Butyl groups improve stability but may reduce solubility compared to polar substituents like methoxy or nitro.
- 4-Nitrophenyl derivatives (e.g., ) exhibit high yields (80%), suggesting synthetic feasibility for electron-deficient analogs.
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine can be represented as follows:
- Molecular Formula : C19H24ClN3S
- Molecular Weight : 359.93 g/mol
This compound features a pyrazolo-pyrimidine core, which is known for various biological activities including anti-inflammatory and anti-cancer properties.
Anticancer Properties
Recent studies have indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. In vitro studies reported that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory potential. Animal model studies revealed that it significantly reduced inflammation markers in induced models of arthritis and colitis. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : IC50 values were determined to be 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/disc.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory effects in a rat model of arthritis.
- Methodology : Rats were administered the compound at varying doses (10 mg/kg and 20 mg/kg).
- Results : Significant reduction in paw swelling was observed, with a maximum reduction of 60% at the higher dose compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
